Lipophilicity and Predicted Membrane Permeability: 4-Methylbenzyl vs. Unsubstituted Benzyl and Methyl Analogs
The 4-methylbenzyl substituent on the aniline nitrogen raises calculated logP (clogP) by approximately 0.5–0.7 log units compared to the unsubstituted benzyl analog (4-(benzyl(prop-2-yn-1-yl)amino)-3-nitrobenzonitrile) and by roughly 1.8–2.2 log units compared to the N-methyl analog (4-(methyl(prop-2-yn-1-yl)amino)-3-nitrobenzonitrile) . This increase is predicted to translate into moderate passive membrane permeability, as estimated by PAMPA in silico models, while keeping the molecule within Lipinski’s rule-of-five space (MW 305.34, clogP ~3.3, HBA 5, HBD 0, TPSA 63.99 Ų) [1]. In contrast, the unsubstituted benzyl analog (clogP ~2.6–2.8) lies closer to the lower boundary for CNS permeability, and the N-methyl analog (clogP ~1.1–1.3) is predicted to be poorly membrane-permeable, potentially limiting its utility in cell-based assays. This quantitative difference is critical when selecting a lead-like in-class compound for cellular target engagement studies where passive diffusion is a prerequisite.
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) – predictor of passive membrane permeability |
|---|---|
| Target Compound Data | clogP ≈ 3.3 (calculated via ChemAxon/ACD/Labs) |
| Comparator Or Baseline | 4-(benzyl(prop-2-yn-1-yl)amino)-3-nitrobenzonitrile: clogP ≈ 2.6–2.8; 4-(methyl(prop-2-yn-1-yl)amino)-3-nitrobenzonitrile: clogP ≈ 1.1–1.3 |
| Quantified Difference | ΔclogP ≈ +0.5 to +0.7 (vs benzyl analog); ΔclogP ≈ +1.8 to +2.2 (vs methyl analog) |
| Conditions | In silico prediction using atom-based and fragment-based methods (ACD/Labs Percepta, ChemAxon); experimental logP not available |
Why This Matters
The 0.5–2.2 log unit higher clogP predicts meaningful permeability advantage over close N-alkyl analogs, influencing procurement decisions for cell-based screening cascades.
- [1] Molecular property profile for C18H15N3O2 (MW 305.34, TPSA 63.99 Ų, clogP 3.33) generated from SMILES structure using ChemAxon JChem for Excel. Data registered at SILDrug database. View Source
